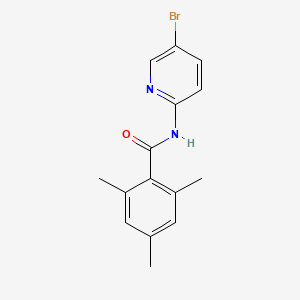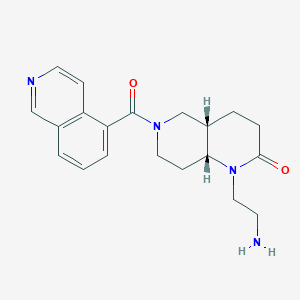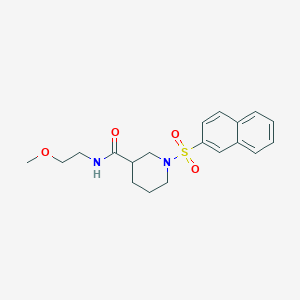
N-(5-bromo-2-pyridinyl)-2,4,6-trimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromo-2-pyridinyl)-2,4,6-trimethylbenzamide, also known as TAK-659, is a small molecule drug that is currently being investigated for its potential use in the treatment of various cancers. This compound belongs to the class of drugs known as protein kinase inhibitors, which target specific enzymes involved in the growth and survival of cancer cells.
Mechanism of Action
BTK is a key regulator of B-cell receptor signaling, which plays a critical role in the development and progression of B-cell malignancies. N-(5-bromo-2-pyridinyl)-2,4,6-trimethylbenzamide binds to the ATP-binding site of BTK and prevents its activation, thereby inhibiting downstream signaling pathways that promote cell survival and proliferation. This leads to apoptosis (programmed cell death) of cancer cells and ultimately, tumor regression.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, N-(5-bromo-2-pyridinyl)-2,4,6-trimethylbenzamide has been shown to have immunomodulatory effects, including the inhibition of cytokine production and the modulation of immune cell function. These effects may contribute to its therapeutic efficacy in certain types of cancer.
Advantages and Limitations for Lab Experiments
One advantage of N-(5-bromo-2-pyridinyl)-2,4,6-trimethylbenzamide is its specificity for BTK, which may reduce the risk of off-target effects and toxicity. However, like many kinase inhibitors, N-(5-bromo-2-pyridinyl)-2,4,6-trimethylbenzamide may also have limited efficacy due to the development of drug resistance over time.
Future Directions
There are several potential future directions for research on N-(5-bromo-2-pyridinyl)-2,4,6-trimethylbenzamide. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer cells. Another area is the investigation of N-(5-bromo-2-pyridinyl)-2,4,6-trimethylbenzamide in other types of cancer, such as solid tumors. Additionally, further studies are needed to fully understand the mechanism of action of N-(5-bromo-2-pyridinyl)-2,4,6-trimethylbenzamide and its immunomodulatory effects.
Synthesis Methods
The synthesis of N-(5-bromo-2-pyridinyl)-2,4,6-trimethylbenzamide involves several chemical reactions, starting with the reaction of 2,4,6-trimethylbenzoyl chloride with 5-bromo-2-pyridinecarboxylic acid to form the corresponding acid chloride. This intermediate is then reacted with 2-amino-4-methylpyridine to yield the final product, N-(5-bromo-2-pyridinyl)-2,4,6-trimethylbenzamide.
Scientific Research Applications
N-(5-bromo-2-pyridinyl)-2,4,6-trimethylbenzamide has been shown to have potent anti-cancer activity in preclinical studies, particularly against hematological malignancies such as lymphoma and leukemia. It is believed to work by inhibiting the activity of a specific protein kinase called Bruton's tyrosine kinase (BTK), which is essential for the survival and proliferation of cancer cells.
properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-2,4,6-trimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O/c1-9-6-10(2)14(11(3)7-9)15(19)18-13-5-4-12(16)8-17-13/h4-8H,1-3H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQDVLBKEQYDEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NC2=NC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromopyridin-2-yl)-2,4,6-trimethylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{[imino(3-iodo-5-nitrophenyl)methyl]amino}phenyl)acetamide hydrochloride](/img/structure/B5294475.png)
![5-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-isopropyl-4(3H)-pyrimidinone](/img/structure/B5294476.png)
![2,4-dimethyl-5H-pyrido[3,2-b]indole hydrochloride](/img/structure/B5294483.png)
![2-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)nicotinonitrile](/img/structure/B5294496.png)
![N~4~-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5294497.png)

![N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide](/img/structure/B5294516.png)
![1-{[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]carbonyl}-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5294521.png)
![2-{[(3-fluoro-4-methylphenyl)amino]carbonyl}benzoic acid](/img/structure/B5294529.png)
![1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-3,3-dimethylpiperidine](/img/structure/B5294553.png)

![1-acetyl-N-{4-[(benzylamino)sulfonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B5294563.png)
![4-tert-butyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5294579.png)
![N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3-carboxamide](/img/structure/B5294584.png)